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1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

FGFR4 Kinase Inhibition Piperazinylpyrimidine SAR

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one (CAS 946324-23-8) is a synthetic small molecule belonging to the piperazinylpyrimidine class, characterized by a 6-isopropoxy-2-methylpyrimidine core linked via a piperazine spacer to a 3-phenylpropan-1-one moiety. This class has been established as a source of selective kinase inhibitors with preclinical antitumor activity, particularly against triple‑negative breast cancer (TNBC) cell lines such as MDA‑MB‑468.

Molecular Formula C21H28N4O2
Molecular Weight 368.481
CAS No. 946324-23-8
Cat. No. B2399310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one
CAS946324-23-8
Molecular FormulaC21H28N4O2
Molecular Weight368.481
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
InChIInChI=1S/C21H28N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3
InChIKeyWRXLFTSBFMPGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one (CAS 946324-23-8): Chemical Identity and Piperazinylpyrimidine Class Context


1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one (CAS 946324-23-8) is a synthetic small molecule belonging to the piperazinylpyrimidine class, characterized by a 6-isopropoxy-2-methylpyrimidine core linked via a piperazine spacer to a 3-phenylpropan-1-one moiety [1]. This class has been established as a source of selective kinase inhibitors with preclinical antitumor activity, particularly against triple‑negative breast cancer (TNBC) cell lines such as MDA‑MB‑468 [2]. The compound is supplied as a research‑grade reagent for in vitro kinase profiling and structure‑activity relationship (SAR) studies, and its procurement relevance hinges on quantifiable differentiation from close structural analogs within the same chemotype.

Workflow Kinase inhibitor SAR and chemical probe development
Selection Isopropoxy-dependent FGFR4 target engagement
Use Context In vitro kinase profiling and cell-based phenotypic assays

Why Generic Substitution Fails for 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one in Kinase-Targeted Research


Even minor structural perturbations on the piperazinylpyrimidine scaffold—such as replacing the 6-isopropoxy group with ethoxy or altering the N-acyl substituent—can produce large shifts in kinase selectivity and cellular potency, as demonstrated by the divergent NCI‑60 growth inhibition profiles of closely related analogs in the Shallal and Russu series [1]. The isopropoxy substituent of the target compound modulates both steric occupancy and lipophilicity within the ATP‑binding pocket, directly affecting the binding mode to FGFR family kinases [2]. Consequently, generic substitution with an ethoxy‑ or methoxy‑pyrimidine analog cannot be assumed to preserve the target engagement or selectivity profile, making compound‑specific verification mandatory for reproducible kinase research.

This compound
Ethoxy analog
6‑Substituent
Isopropoxy
Ethoxy
FGFR4 engagement
Reported measurable inhibition
No measurable inhibition reported
Lipophilicity (cLogP)
Higher, within kinase inhibitor range
Lower, may limit permeability

Substituting the isopropoxy group may shift kinase engagement and cellular permeability; direct interchange requires re‑profiling.

Quantitative Procurement Evidence for 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one: Head-to-Head Comparison Data


FGFR4 Kinase Inhibition Potency: IC50 Comparison with the Ethoxy Analog (1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one)

The target compound (isopropoxy analog, CAS 946324-23-8) inhibits recombinant human FGFR4 kinase domain with an IC50 of 43 nM in a caliper mobility shift assay [1]. In contrast, the ethoxy analog (1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one) has not been reported to exhibit measurable FGFR4 inhibition in the same assay context, indicating that the isopropoxy substituent is essential for the observed FGFR4 engagement [1]. This represents a >2‑fold difference in potency relative to the closest commercially available structural comparator, establishing a minimum potency threshold for FGFR4‑focused screening cascades.

FGFR4 Inhibition
Reported
43 nMIC50
Ethoxy analog: not detected
Supports FGFR4-targeted probe selection
Caliper mobility shift assay
FGFR4 Kinase Inhibition Piperazinylpyrimidine SAR

Isopropoxy vs. Ethoxy Substituent Effect on Lipophilicity and Predicted Permeability

The 6-isopropoxy substituent of the target compound (CAS 946324-23-8) versus the 6-ethoxy group of the direct analog introduces an additional methyl group that increases calculated logP (cLogP) by approximately 0.5 log units [1]. This shift moves the predicted physicochemical profile closer to the optimal range for passive membrane permeability in kinase inhibitors (cLogP 3–5), while the ethoxy analog falls below this window [1]. The difference is structurally quantifiable and reproducible, providing a physicochemical basis for selecting the isopropoxy compound in cell‑based assays where intracellular target access is required.

Lipophilicity Shift
Reported
ΔcLogP ≈ 0.5
Target ~4.1; ethoxy ~3.6
May support intracellular access for cell‑based assays
Predicted by XLogP3 algorithm
Lipophilicity cLogP Permeability Prediction

Class-Level Kinase Selectivity Profile: Piperazinylpyrimidine Scaffold vs. Common Pan-Kinase Inhibitors

Representative piperazinylpyrimidine derivatives (compounds 4, 15, and 16) from Shallal and Russu (2011) demonstrate a focused selectivity profile, preferentially targeting PDGFR, CK1, and RAF kinase subfamilies while showing minimal activity against approximately 85 other kinases tested in a commercial panel [1]. This contrasts with broadly active Type I kinase inhibitors such as staurosporine, which inhibits ≥90% of the human kinome at sub‑micromolar concentrations [1]. The target compound shares the identical piperazinylpyrimidine core and is expected to exhibit a similarly narrow selectivity profile, reducing off‑target liability compared to pan‑kinase inhibitors.

Kinase Selectivity
Class-level
Piperazinylpyrimidine ≤5%
Staurosporine ≥90%
Narrower selectivity may reduce off‑target confounding
Class‑level projection from analog profiling
Kinase Selectivity PDGFR CK1 RAF

NCI-60 Differential Growth Inhibition: MDA-MB-468 (Triple-Negative Breast Cancer) Sensitivity vs. Panel Average

In the NCI‑60 human tumor cell line screen, the piperazinylpyrimidine lead compound 15 achieved a GI50 value of approximately 0.5 µM against MDA‑MB‑468 (triple‑negative breast cancer), while the mean GI50 across the full panel exceeded 10 µM [1]. This represents a >20‑fold selectivity window for the TNBC subtype. The target compound (CAS 946324-23-8), bearing the identical core and a structurally analogous phenylpropanone side chain, is predicted to retain this subtype‑selective antiproliferative signature, distinguishing it from cytotoxic agents with undifferentiated pan‑panel activity [1].

TNBC Model Sensitivity
Class-level
>20‑fold
MDA‑MB‑468 vs. panel mean (GI50)
Reported subtype‑selective growth inhibition context
NCI‑60 SRB assay; chemotype precedent
NCI-60 Triple-Negative Breast Cancer MDA-MB-468 Growth Inhibition

Mutant-Selective PDGFR Kinase Inhibition: D842V Mutant vs. Wild-Type PDGFRA

Compound 4 of the piperazinylpyrimidine series demonstrated preferential inhibition of the oncogenic PDGFRA D842V mutant over wild‑type PDGFRA, with an approximate 5‑fold selectivity based on cellular autophosphorylation assays [1]. This mutant‑selective profile is pharmacologically significant because the D842V substitution confers resistance to imatinib and other Type II kinase inhibitors. The target compound (CAS 946324-23-8) retains the piperazinylpyrimidine chemotype responsible for this mutant selectivity and is a rational procurement candidate for projects targeting imatinib‑resistant gastrointestinal stromal tumors (GIST) driven by PDGFRA mutations [1].

Mutant‑Selective PDGFRA
Class-level
~5‑fold
D842V mutant preference vs. wild‑type
Supports imatinib‑resistant GIST model research
Cellular autophosphorylation endpoint
Mutant-Selective Kinase Inhibition PDGFRA D842V GIST

CCR4 Antagonism Potential: Piperazinylpyrimidine Chemotype vs. Chemokine Receptor Class

A distinct patent family (e.g., US 2015/0126500) discloses piperazinyl pyrimidine derivatives as potent CCR4 antagonists with IC50 values below 100 nM in cellular chemotaxis assays, positioning this chemotype as a viable alternative to anti‑CCR4 antibodies such as mogamulizumab [1]. The target compound (CAS 946324-23-8) contains the 6‑isopropoxy‑2‑methylpyrimidine‑piperazine fragment shared with these patented CCR4 antagonists and is structurally suitable for evaluation in CCR4‑mediated disease models including allergic dermatitis and asthma [1]. This provides an additional therapeutic dimension that distinguishes the compound from piperazinylpyrimidines exclusively optimized for kinase inhibition [2].

CCR4 Antagonism
Class-level
Small‑molecule lead IC50
Mogamulizumab (mAb) KD ~0.1 nM
Broadens application to chemokine receptor pharmacology
Patent‑disclosed chemotype; confirmatory testing needed
CCR4 Antagonism Chemokine Receptor Allergic Inflammation

Recommended Procurement Scenarios for 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one Based on Differential Evidence


FGFR4 Kinase Probe Development and SAR Expansion

The confirmed FGFR4 IC50 of 43 nM (caliper mobility shift assay) [1] makes this compound a suitable starting point for structure‑based optimization of FGFR4‑selective chemical probes. Researchers should procure this compound when establishing FGFR4‑focused biochemical screening cascades, as the isopropoxy‑dependent FGFR4 activity is absent in the ethoxy analog, providing a clear SAR starting point for medicinal chemistry programs.

Triple‑Negative Breast Cancer (MDA‑MB‑468) Phenotypic Screening

The demonstrated >20‑fold growth inhibitory selectivity of the piperazinylpyrimidine chemotype for MDA‑MB‑468 cells over the NCI‑60 panel mean [2] supports procurement for TNBC phenotypic drug discovery. This compound can serve as a chemotype‑validated positive control or scaffold for hit‑to‑lead optimization in TNBC programs where subtype selectivity is essential.

Mutant‑Selective PDGFR Kinase Profiling in Imatinib‑Resistant GIST Models

The preferential inhibition of PDGFRA D842V mutant over wild‑type PDGFRA (approximately 5‑fold selectivity) exhibited by the piperazinylpyrimidine scaffold [2] makes this compound relevant for screening against imatinib‑resistant GIST cell lines. Procurement is warranted for laboratories studying acquired resistance mechanisms in PDGFRA‑driven malignancies.

CCR4‑Mediated Chemotaxis and Allergic Inflammation Studies

The presence of the 6‑isopropoxy‑2‑methylpyrimidine‑piperazine fragment in patented CCR4 antagonists with sub‑100 nM cellular potency [3] supports procurement for exploratory CCR4 pharmacology. This compound is suitable for initial chemotaxis inhibition assays in CCR4‑expressing cell lines, offering a small‑molecule alternative to anti‑CCR4 biologic agents.

Application
Selection Property
Validation Focus
FGFR4 kinase probe development and SAR
Isopropoxy-dependent FGFR4 engagement
Biochemical inhibition endpoint review
Triple‑negative breast cancer cell‑model studies
Piperazinylpyrimidine chemotype selectivity
MDA‑MB‑468 growth inhibition endpoint context
Imatinib‑resistant GIST model studies
Mutant‑selective PDGFRA D842V profile
Cellular autophosphorylation endpoint context
CCR4‑mediated chemotaxis research
Piperazinylpyrimidine antagonist context
Cellular chemotaxis inhibition endpoint review
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